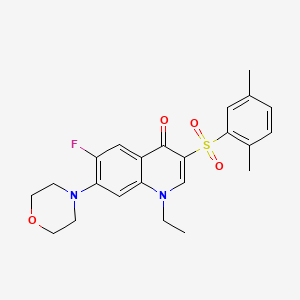
3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve detailing the reactions that the compound can undergo, including the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. One such approach involves using ionic organic solids as catalysts. For instance, the compound has been utilized in the Michael addition of N-heterocycles to chalcones. This methodology allows for the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of the chalcone and the triazole Michael addition exhibit good green metrics .
Bioactivity and Medicinal Chemistry
The compound’s structural characteristics make it easier to bind with target molecules. Triazole derivatives, including β-azolyl ketones, have been explored for their biological effects. Specifically, 3-aryl-3-triazolylpropiophenones have been described as components in fungicide, bactericide, and herbicide formulations. Investigating the bioactivity of this compound and its potential applications in medicinal chemistry is essential .
Drug Discovery
Given the stability and ability to bind “privileged structures” through hydrogen bonding, nitrogen-containing heteroarene units are valuable in drug discovery. The compound’s unique structure may contribute to its interaction with biological targets. Exploring its potential as a lead compound or scaffold for drug development is an intriguing avenue .
Material Science
The compound’s sulfonyl and fluorine substituents, along with its quinoline core, could impart interesting material properties. Investigating its behavior in various materials, such as polymers, nanoparticles, or thin films, may reveal novel applications in material science .
Agrochemicals
Considering the fungicidal and bactericidal properties associated with related compounds, further research could explore the potential of this compound as an agrochemical. Its unique structure may offer advantages over existing pesticides or herbicides .
Computational Chemistry
Molecular modeling and computational studies can provide insights into the compound’s electronic structure, reactivity, and binding interactions. Researchers can explore its behavior in different environments and predict its properties using quantum mechanical methods .
Safety and Hazards
properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)21-11-15(2)5-6-16(21)3)23(27)17-12-18(24)20(13-19(17)25)26-7-9-30-10-8-26/h5-6,11-14H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVKHEPEHIPITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2803930.png)
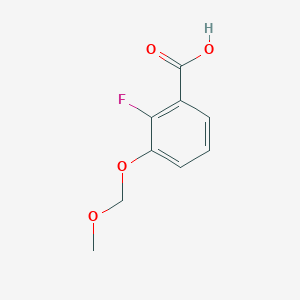
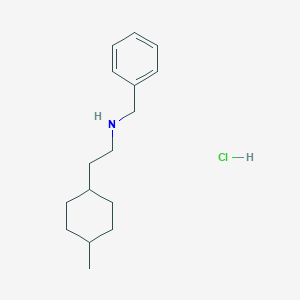
![7-[(4-chlorophenyl)methyl]-3,9-dimethyl-1-(methylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)
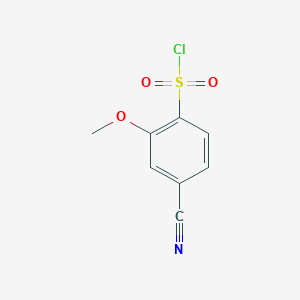
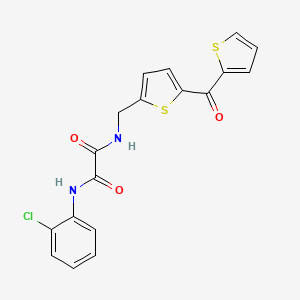

![(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2803940.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2803942.png)
![4-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2803943.png)
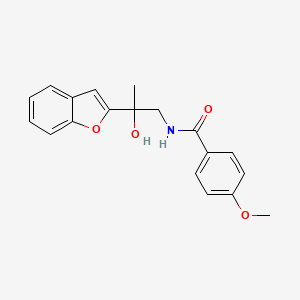
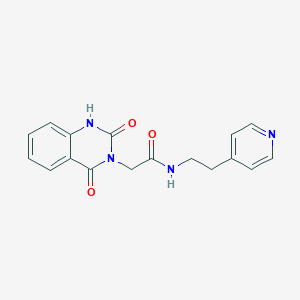
![3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2803950.png)